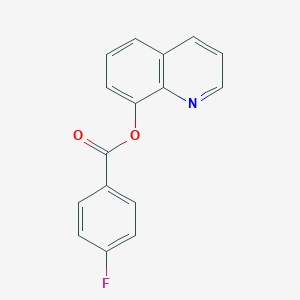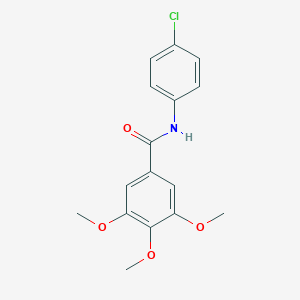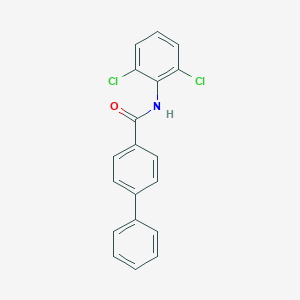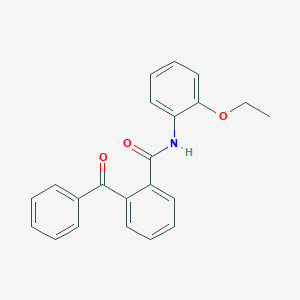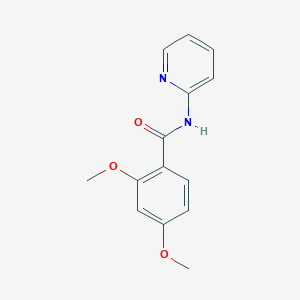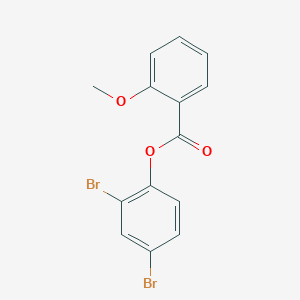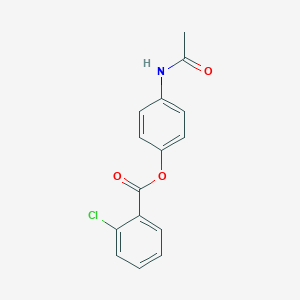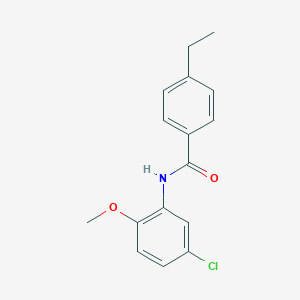
2-ethoxy-N-(1-methylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(1-methylbutyl)benzamide is a chemical compound with the molecular formula C15H23NO2. It is also known as Butamben, and it is commonly used as a local anesthetic. Butamben is used to relieve pain and discomfort during medical procedures such as dental work, minor surgery, and childbirth. It is also used in veterinary medicine to provide pain relief for animals.
Mecanismo De Acción
The mechanism of action of Butamben involves the inhibition of voltage-gated sodium channels. This inhibition prevents the generation and propagation of action potentials in neurons, leading to a loss of sensation in the affected area. Butamben also has some affinity for gamma-aminobutyric acid (GABA) receptors, which may contribute to its anesthetic effects.
Biochemical and Physiological Effects:
Butamben has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. Butamben has also been shown to reduce the activity of nociceptive fibers, which transmit pain signals to the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Butamben is its potency as a local anesthetic. It is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, Butamben has some limitations, including its short duration of action and the potential for toxicity at high doses.
Direcciones Futuras
There are a number of potential future directions for research on Butamben. One area of interest is the development of more potent and longer-lasting local anesthetics based on the structure of Butamben. Another area of interest is the study of Butamben's effects on ion channels and their role in cellular signaling. Additionally, Butamben may have potential applications in the treatment of chronic pain and other neurological disorders. Further research is needed to fully explore these possibilities.
Conclusion:
In conclusion, Butamben is a chemical compound with a variety of potential applications in scientific research. Its mechanism of action involves the inhibition of voltage-gated sodium channels, leading to a loss of sensation in the affected area. Butamben has been extensively studied for its potential use in pain management and the study of ion channels. While it has some limitations, Butamben remains a cost-effective and potent option for laboratory experiments. Further research is needed to fully explore its potential applications in the field of neuroscience.
Métodos De Síntesis
The synthesis of Butamben involves the reaction of 2-ethoxybenzoic acid with 1-methylbutylamine. The reaction is carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) or N,N′-dicyclohexylcarbodiimide (DCCD). The resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
Butamben has been extensively studied for its potential use in scientific research. It has been shown to have a variety of applications in the field of neuroscience, particularly in the study of pain pathways and pain management. Butamben has also been used in the study of ion channels and their role in cellular signaling.
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
2-ethoxy-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C14H21NO2/c1-4-8-11(3)15-14(16)12-9-6-7-10-13(12)17-5-2/h6-7,9-11H,4-5,8H2,1-3H3,(H,15,16) |
Clave InChI |
FHLYNLNAEVNKDS-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1OCC |
SMILES canónico |
CCCC(C)NC(=O)C1=CC=CC=C1OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



